

Spectroscopic Profile of α -Bromo-m-fluoroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-(3-fluorophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α -Bromo-m-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for α -Bromo-m-fluoroacetophenone (2-bromo-1-(3-fluorophenyl)ethanone).

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
¹ H NMR	CDCl ₃	7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H)	
¹³ C NMR	CDCl ₃	190.10, 162.84 (d), 135.93 (d), 130.54 (d), 124.70 (d), 121.04 (d), 115.68 (d), 30.44	J = 248.85 Hz, J = 6.35 Hz, J = 7.26 Hz, J = 2.72 Hz, J = 21.79 Hz, J = 22.70 Hz

Table 2: Infrared (IR) Spectroscopy Data

Matrix	Vibrational Frequency (ν , cm ⁻¹)
KBr	3075, 2944, 1688, 1588, 1485, 1443, 1394, 1278, 1233, 1197, 1147, 1108, 1025, 999, 876, 793, 750, 700, 676, 619, 527

Note: Mass spectrometry data for the specific molecule α -Bromo-m-fluoroacetophenone was not explicitly found in the search results. The following section on experimental protocols provides a general procedure for how such data would be acquired.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of α -Bromo-m-fluoroacetophenone.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

Sample Preparation:

- Dissolve approximately 5-10 mg of the α -Bromo-m-fluoroacetophenone sample in about 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

Data Acquisition:

- ^1H NMR: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in α -Bromo-m-fluoroacetophenone, particularly the carbonyl and aromatic C-F and C-Br bonds.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid α -Bromo-m-fluoroacetophenone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture should be a fine, homogeneous powder.
- Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000 to 400 cm^{-1} . The spectrum of aromatic ketones generally shows a strong carbonyl (C=O) stretching band around 1685-1666 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of α -Bromo-m-fluoroacetophenone.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

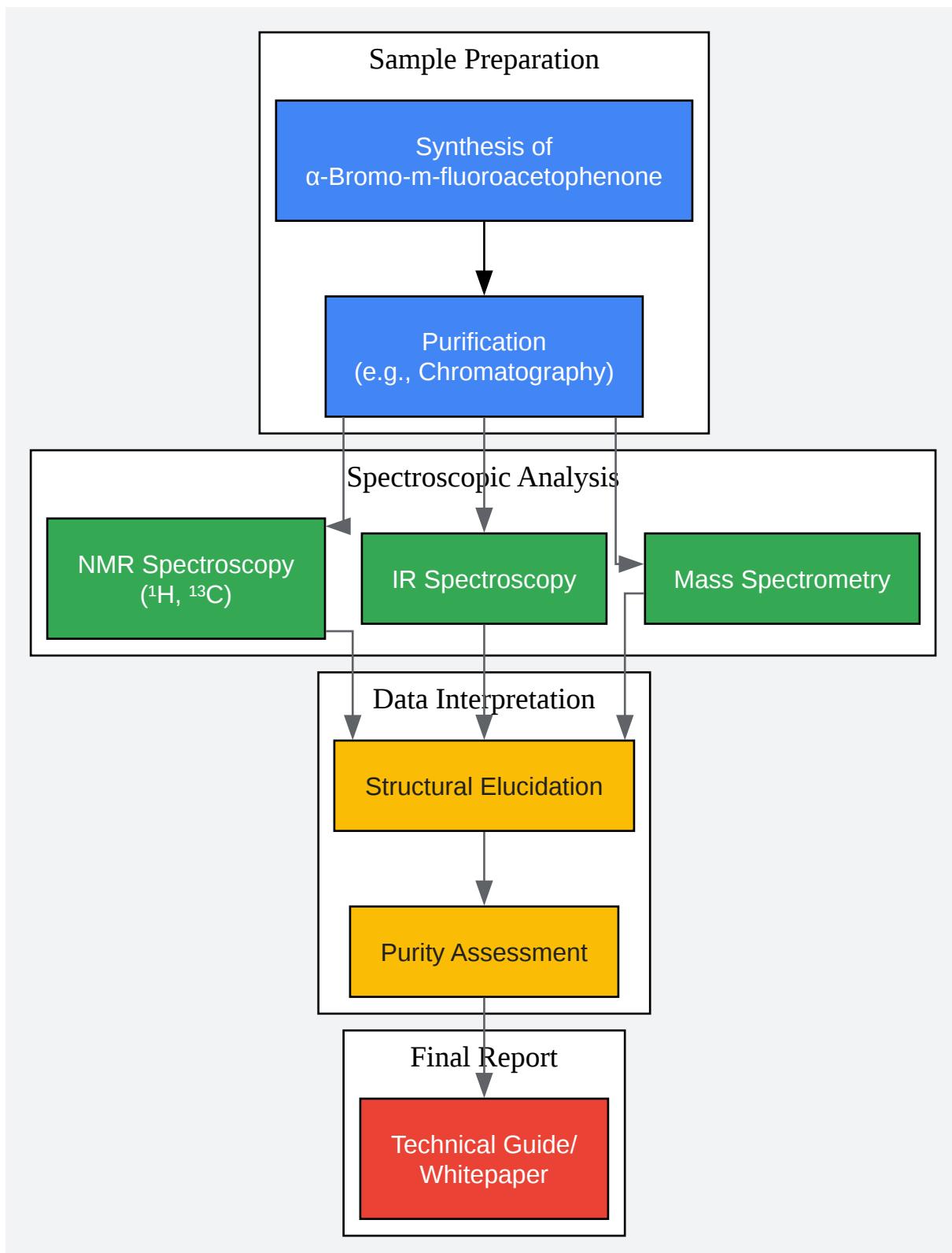
- Prepare a dilute solution of the α -Bromo-m-fluoroacetophenone sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 micrograms per mL.
- Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
- The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of α -Bromo-m-fluoroacetophenone.



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Caption: Workflow for the spectroscopic analysis of α -Bromo-m-fluoroacetophenone.

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